molecular formula C35H22O11 B13406372 Penta-salicyclic Acid

Penta-salicyclic Acid

Katalognummer: B13406372
Molekulargewicht: 618.5 g/mol
InChI-Schlüssel: AMWURZMBYUKNSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Penta-salicyclic Acid is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. It is a derivative of salicylic acid, known for its role in various biochemical processes and its use in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Penta-salicyclic Acid typically involves the esterification of salicylic acid with acetic anhydride, catalyzed by a strong acid such as sulfuric acid or phosphoric acid . The reaction conditions include heating the mixture to around 70-80°C for about 15 minutes, followed by the addition of water to precipitate the product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization and vacuum filtration .

Analyse Chemischer Reaktionen

Types of Reactions: Penta-salicyclic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted salicylic acids, quinones, and hydroxy derivatives .

Wissenschaftliche Forschungsanwendungen

Penta-salicyclic Acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Penta-salicyclic Acid involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Penta-salicyclic Acid can be compared with other similar compounds such as:

This compound stands out due to its unique chemical structure, which allows for specific interactions with molecular targets and pathways, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C35H22O11

Molekulargewicht

618.5 g/mol

IUPAC-Name

2-[2-[2-[2-(2-hydroxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid

InChI

InChI=1S/C35H22O11/c36-26-16-6-1-11-21(26)32(39)44-28-18-8-3-13-23(28)34(41)46-30-20-10-5-15-25(30)35(42)45-29-19-9-4-14-24(29)33(40)43-27-17-7-2-12-22(27)31(37)38/h1-20,36H,(H,37,38)

InChI-Schlüssel

AMWURZMBYUKNSV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.